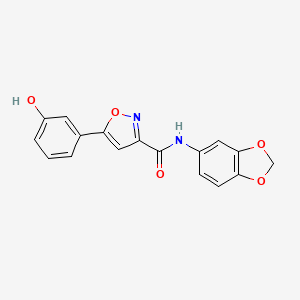

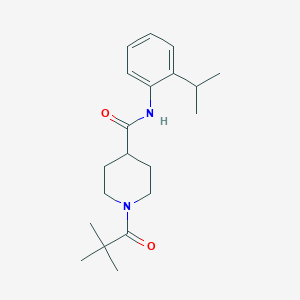

N-1,3-benzodioxol-5-yl-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide

Overview

Description

The compound N-1,3-benzodioxol-5-yl-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide belongs to a class of organic molecules that include features of benzodioxoles and isoxazolecarboxamides. These features are significant in pharmaceutical chemistry due to their potential biological activities and applications in drug design.

Synthesis Analysis

The synthesis of compounds related to N-1,3-benzodioxol-5-yl-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide involves multi-step organic reactions, starting from basic aromatic compounds or acids, followed by condensation, cyclocondensation, and functionalization reactions. For example, similar compounds have been synthesized through reactions involving hydroxymoyl chlorides with 2-cyano-N-(4-sulfamoylphenyl)acetamide in the presence of triethylamine, indicating a complex synthesis pathway that might be applicable to our compound of interest (Altuğ et al., 2017).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling. For compounds within this class, crystal structure determination reveals the arrangement of the molecular framework and the conformation of functional groups, which are crucial for understanding the compound's chemical behavior and interaction with biological targets. Studies on similar compounds have shown complex molecular conformations stabilized by intramolecular hydrogen bonds and π-π stacking interactions, suggesting that N-1,3-benzodioxol-5-yl-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide could exhibit similar structural features (Kumara et al., 2018).

Scientific Research Applications

Histone Deacetylase Inhibition and Alzheimer's Disease

A study explored the development of 5-aroylindolyl-substituted hydroxamic acids, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These inhibitors could decrease the level of phosphorylation and aggregation of tau proteins, showing neuroprotective activity. Such compounds, including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, show promise in ameliorating Alzheimer's disease phenotypes, suggesting a potential application of similar compounds in neurodegenerative disease research (Lee et al., 2018).

Carbonic Anhydrase Inhibition

Research into isoxazole-containing sulfonamides has unveiled potent inhibitory effects on human carbonic anhydrase isoforms II and VII. These enzymes are crucial in physiological processes such as fluid secretion, pH regulation, and respiration. The study's findings indicate the relevance of benzene sulfonamide containing isoxazole compounds in developing treatments for conditions like glaucoma and neuropathic pain (Altuğ et al., 2017).

Antioxidant Activity

A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antioxidant activity. The study highlights the potential of such compounds in acting as potent antioxidants, with some derivatives showing superior activity to well-known antioxidants like ascorbic acid. This suggests a scientific research application in exploring the antioxidant potential of related compounds for therapeutic use (Tumosienė et al., 2019).

Antimicrobial and Antifungal Agents

Another research avenue for compounds with similar structures involves their potential as antimicrobial and antifungal agents. Synthesis and characterization of benzamide derivatives have shown significant activity against various microbial strains. This opens up possibilities for utilizing such compounds in developing new antimicrobial treatments (Narayana et al., 2004).

Insecticidal Activity

The synthesis of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide and their evaluation for insecticidal activity against the common cutworm (Spodoptera litura F) showcases another scientific application. Such studies provide a foundation for the development of new insecticides based on the manipulation of benzodioxole and related structures (Sawada et al., 2003).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c20-12-3-1-2-10(6-12)15-8-13(19-24-15)17(21)18-11-4-5-14-16(7-11)23-9-22-14/h1-8,20H,9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUMXBYYCYJFAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC(=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-1,3-Benzodioxol-5-YL)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4631718.png)

![7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631721.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631728.png)

![methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4631735.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4631741.png)

![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4631755.png)

![1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4631777.png)